2-(4-Chlorophenyl)-1,3,4-oxadiazole
Overview
Description
2-(4-Chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-chlorophenyl group
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-(4-Chlorophenyl)-1,3,4-oxadiazole may also interact with various cellular targets.
Mode of Action
It’s worth noting that related compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
For instance, certain indole derivatives have been found to inhibit tubulin polymerization , which could potentially disrupt cell division and other cellular processes.
Pharmacokinetics
For example, some compounds have shown considerable proapoptotic effects, antimigratory and anti-invasive effects in a concentration-dependent manner . These properties could potentially influence the bioavailability and efficacy of this compound.
Result of Action
For instance, certain compounds have been found to exert proapoptotic effects, as well as antimigratory and anti-invasive effects . These effects suggest that this compound might have similar impacts on cellular function and behavior.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the persistence of related compounds like DDT in the environment, along with their tendency to accumulate in tissues of organisms, can lead to long-term exposure and potential bioaccumulation . This could potentially influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
2-(4-Chlorophenyl)-1,3,4-oxadiazole plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine . Additionally, this compound can bind to DNA, interfering with the replication process and leading to potential anticancer effects . The compound’s interactions with these biomolecules highlight its potential as a therapeutic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic genes . Furthermore, this compound can modulate cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These cellular effects underscore the compound’s potential in cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and disrupting normal cellular functions . Additionally, the compound can intercalate into DNA, preventing the binding of transcription factors and thereby inhibiting gene expression . These molecular interactions highlight the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as reducing tumor growth in cancer models . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic reactions include hydroxylation and conjugation with glucuronic acid, leading to the formation of more water-soluble metabolites that can be excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can bind to plasma proteins, which facilitates its distribution to various tissues . Additionally, this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, this compound can accumulate in the mitochondria, leading to the disruption of mitochondrial function and induction of apoptosis . These subcellular localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with an oxidizing agent such as iodine or bromine. The reaction conditions often require refluxing in a suitable solvent like ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions under specific conditions.
Cyclization Reactions: The compound can form additional heterocyclic structures through cyclization reactions with appropriate reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
2-(4-Chlorophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and electronic properties.
Industrial Chemistry: The compound serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1,3,4-oxadiazole
- 2-(4-Methylphenyl)-1,3,4-oxadiazole
- 2-(4-Nitrophenyl)-1,3,4-oxadiazole
Uniqueness
2-(4-Chlorophenyl)-1,3,4-oxadiazole is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUDXVQMLKGODN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469229 | |
Record name | 2-(4-Chlorophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23289-10-3 | |
Record name | 2-(4-Chlorophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main research focus regarding diphenyl-1,3,4-oxadiazole derivatives in the context of the provided study?
A1: The study primarily investigates the potential of various substituted diphenyl-1,3,4-oxadiazole derivatives as central nervous system depressants. [] This involves synthesizing these derivatives and evaluating their effects on the central nervous system, likely through in vivo testing.
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